molecular formula C11H15NO2S B13775404 ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate CAS No. 83613-62-1

ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate

Cat. No.: B13775404
CAS No.: 83613-62-1
M. Wt: 225.31 g/mol
InChI Key: GPPCHCCJERMKCZ-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structural motif for developing novel therapeutic agents. This compound features a seven-membered azepine ring fused with a thiophene system, a structure that is frequently explored for its potential to interact with various biological targets. While specific biological data for this ethyl ester derivative is limited, its structural similarity to other documented thieno[2,3-d]azepine derivatives suggests considerable research value. For instance, closely related compounds within this chemical class have been identified and patented for their activity against the Respiratory Syncytial Virus (RSV), indicating its potential application in antiviral research . Researchers are investigating such scaffolds for their ability to inhibit viral replication, positioning them as valuable tools for developing new antiviral therapeutics . The carboxylate ester functional group in this molecule also serves as a versatile synthetic intermediate, allowing researchers to conduct further chemical transformations, such as hydrolysis to carboxylic acids or conversion to amides, to explore structure-activity relationships and optimize pharmacological properties. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

83613-62-1

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)10-7-8-3-5-12-6-4-9(8)15-10/h7,12H,2-6H2,1H3

InChI Key

GPPCHCCJERMKCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCNCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the thienoazepine core via ring-closure reactions.
  • Introduction of the ethyl carboxylate group at the 2-position.
  • Use of cyclization and condensation reactions to form the azepine ring fused to the thiophene ring.

Key Synthetic Routes

Gewald Reaction-Based Synthesis

One of the prominent methods involves the Gewald reaction, which is a multicomponent reaction between ketones, sulfur, and cyanoacetate derivatives in the presence of a base such as triethylamine. This reaction forms thiophene derivatives that serve as precursors for further cyclization.

  • Starting from diethyl oxalate, a Grignard reaction produces an intermediate which undergoes the Gewald reaction with cyanoacetate and sulfur.
  • The resulting thiophene intermediate is then condensed with cyclic lactams in the presence of phosphorus oxychloride in dichloromethane at 45°C.
  • Hydrolysis of the ester groups yields the ethyl carboxylate derivatives.

This method has been reported to produce ethyl thieno[2,3-d]pyrimidine carboxylates, which are structurally related to the target compound and can be modified further to obtain the azepine ring system.

Ring Expansion via Aluminum Reductants

An alternative approach involves ring-expansion reactions of oximes using aluminum-based reductants such as lithium aluminum hydride (LiAlH4) combined with aluminum chloride (AlCl3).

  • The reaction is conducted in anhydrous cyclopentyl methyl ether (CPME) under controlled temperature (0°C to room temperature).
  • The oxime precursor of a thiochromanone derivative reacts with the aluminum reductant mixture, inducing ring expansion to form the tetrahydrothienoazepine core.
  • The product is isolated by extraction and purified by silica gel chromatography.

This method yields 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives with high efficiency (up to 88% yield reported), which can be adapted to the synthesis of the 2-carboxylate ester by appropriate functional group modifications.

Cyclization via Enamine Intermediates and Thorpe-Ziegler Reaction

Another synthetic route involves:

  • Formation of enamines from ketones and morpholine in anhydrous benzene.
  • Acylation of enamines followed by cyclocondensation with 2-cyanoacetamide in the presence of diethylamine.
  • Subsequent alkylation with ethyl chloroacetate under basic conditions.
  • Cyclization via the Thorpe-Ziegler reaction using sodium ethoxide to form fused heterocyclic systems.

This approach allows the preparation of fused thienoazepine derivatives with carboxylate groups, facilitating the synthesis of the target compound or its close analogs.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Gewald Reaction + Lactam Condensation Diethyl oxalate, sulfur, cyanoacetate, triethylamine, phosphorus oxychloride, dichloromethane, 45°C Moderate to High (varies) Straightforward multicomponent reaction; good functional group tolerance Requires multiple steps; sensitive to moisture
Ring Expansion with Aluminum Reductants LiAlH4, AlCl3, CPME, 0°C to RT Up to 88% High yield; efficient ring expansion Requires strict anhydrous conditions; sensitive reagents
Enamine Formation + Thorpe-Ziegler Ketones, morpholine, 2-cyanoacetamide, sodium ethoxide, ethyl chloroacetate Good yields reported Versatile; allows structural diversity Multistep; requires careful control of reaction conditions

In-Depth Research Findings and Notes

  • The ring-expansion method using aluminum reductants is particularly efficient for synthesizing tetrahydrothienoazepine cores, which are crucial intermediates for the target compound. The reaction conditions (temperature, solvent, reagent ratios) are critical for high yield and purity.
  • Gewald reaction-based syntheses provide a robust platform for introducing sulfur-containing heterocycles and allow subsequent functionalization to install the carboxylate group at the desired position.
  • The Thorpe-Ziegler cyclization offers a route to fused heterocycles with potential for further chemical diversification, useful for medicinal chemistry applications.
  • Chromatographic purification (silica gel, using mixtures of methanol in ethyl acetate or dichloromethane) is commonly employed to isolate pure compounds after each key step.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Conditions : Concentrated H₂SO₄ (90%) at 70°C for 2 hours .

  • Outcome : Near-quantitative conversion to 5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid .

Amidation

The carboxylic acid derivative reacts with amines to form amides. Optimized methods include:

Method Reagents/Conditions Yield
HATU-mediated couplingHATU, DIPEA, dichloromethane, room temperature70–88%
Acid chloride activationOxalyl chloride, amine in DMFUp to 90%

Alkylation and Acylation

The secondary amine in the azepine ring undergoes alkylation or acylation:

  • Benzylation : Reaction with benzyl bromide in the presence of K₂CO₃ yields ethyl 6-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate .

  • Tosylation : Treatment with tosyl chloride introduces a sulfonyl group at the 6-position .

Sulfonation

Sulfonation of the thiophene ring occurs under electrophilic conditions:

  • Reagents : SO₃ in acetic acid at 0°C.

  • Outcome : Selective sulfonation at the 3-position of the thiophene ring.

Suzuki-Miyaura Coupling

The brominated derivative participates in palladium-catalyzed cross-coupling:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

  • Example : Coupling with phenylboronic acid yields biaryl derivatives with >85% efficiency.

Buchwald-Hartwig Amination

The azepine nitrogen facilitates C–N bond formation:

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Scope : Compatible with aryl halides and primary/secondary amines.

Oxidation of the Thiophene Ring

Controlled oxidation converts the thiophene sulfur to a sulfoxide or sulfone:

  • Reagents : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.

  • Selectivity : Sulfoxide forms at 0°C; sulfone requires elevated temperatures.

Reduction of the Azepine Ring

Catalytic hydrogenation reduces the azepine ring to a saturated structure:

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C .

  • Outcome : Full saturation of the azepine ring without affecting the ester group .

Pharmacological Derivatives

  • Vasopressin Receptor Antagonism : Alkylation at the 6-position enhances binding affinity to V₁A receptors (IC₅₀ < 100 nM) .

  • Antibacterial Activity : Sulfonated derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus .

Comparative Reactivity of Derivatives

Derivative Key Modification Application
6-Benzyl-substituted Enhanced lipophilicityCNS-targeted drug delivery
6-Tosyl-substituted Improved metabolic stabilityProlonged receptor antagonism
Sulfonated thiopheneIncreased water solubilityAntibacterial coatings

This compound’s versatility in synthetic chemistry is underscored by its ability to undergo diverse transformations, enabling tailored modifications for target-specific applications. Continued research into its reactivity will further expand its utility in drug discovery and advanced materials .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s key structural features include the thieno[2,3-d]azepine core and the ethyl ester substituent. Below is a systematic comparison with similar compounds:

Table 1: Structural and Functional Comparison of Thieno- and Furo-Azepine Derivatives
Compound Name Core Structure Substituents/Modifications Key Applications/Synthesis Methods
Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate (Target) Thieno[2,3-d]azepine Ethyl ester at C2 MCH-1 antagonist synthesis
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine (2d) Thieno[3,2-b]azepine None (parent structure) Model compound for ring-expansion studies
Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate Benzo[b]thieno[2,3-d]azepine Fluoro, tosyl, methyl ester Discontinued research reagent (CymitQuimica)
2-Amino-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylic acid Methyl ester Thieno[2,3-c]azepine Amino group, methyl ester at C3 Undisclosed medicinal chemistry applications
5-Methyl-7,8-dihydro-4H-furo[2,3-e][1,3]diazepine-4,6(5H)-dione (61c) Furo[2,3-e][1,3]diazepine Methyl group, diketone functionality Prototype for fused diazepine derivatives

Key Comparative Insights

Core Heterocycle Variations
  • Thieno[2,3-d]azepine vs. Thieno[3,2-b]azepine: The target compound’s thiophene ring is fused at positions 2 and 3 to the azepine (thieno[2,3-d]), whereas the analog 2d (thieno[3,2-b]) has a reversed fusion pattern.
  • Thieno vs. Furo Systems: Furodiazepines (e.g., 61c) replace sulfur with oxygen, reducing electron-richness and influencing metabolic stability and solubility .
Substituent Effects
  • Ester Groups : The ethyl ester in the target compound offers moderate lipophilicity compared to methyl esters (e.g., compound in ). Ethyl esters typically exhibit slower hydrolysis rates, enhancing bioavailability in vivo.
  • Functional Group Additions: Fluorine and tosyl groups in the benzo[b]thieno analog () introduce electronegativity and steric hindrance, which may improve target selectivity but complicate synthesis.
Pharmacological Relevance
  • The target compound’s role in MCH-1 antagonist synthesis contrasts with tetrahydroisoquinoline derivatives (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) from ), which lack the thiophene moiety but feature methoxy groups for enhanced CNS penetration.

Biological Activity

Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a seven-membered azepine ring fused to a thiophene ring. Its molecular formula is C12H15NO2SC_{12}H_{15}NO_2S, with a molecular weight of approximately 239.32 g/mol. The structure is significant for its interaction with various biological targets.

Target Receptors:
The primary target of this compound is the arginine vasopressin (AVP) receptor , where it acts as an antagonist. This antagonism leads to a decrease in water reabsorption in the kidneys, resulting in increased urine production.

Biochemical Pathways:
The compound affects the vasopressin-regulated water reabsorption pathway, which is crucial for maintaining fluid balance in the body. By inhibiting AVP receptors, it can potentially be used to treat conditions associated with fluid retention.

Antibacterial and Antiproliferative Properties

Research indicates that derivatives of this compound exhibit antibacterial and antiproliferative activities. These properties make it a candidate for further investigation in the treatment of bacterial infections and cancer .

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that certain derivatives of thieno[2,3-d]azepines showed significant antiproliferative activity against various human tumor cell lines. The compounds exhibited GI50 values ranging from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .
  • Pharmacological Applications : this compound has been explored for its potential use in treating Parkinson’s disease and other neurodegenerative disorders due to its interaction with neurotransmitter systems .
  • Research on Derivatives : Various studies have synthesized derivatives of this compound to enhance its biological activity. For instance, modifications to the carboxylate group have resulted in improved efficacy against specific bacterial strains and cancer cell lines .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50/EffectivenessReference
This compoundAntiproliferativenM - μM range
Derivative AAntibacterialEffective against Gram-positive bacteria
Derivative BNeuroprotectiveSignificant improvement in cognitive function in animal models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : A common approach involves cyclization of precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with carbonyl reagents (e.g., aldehydes or acid chlorides). For example, reacting ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-thiophene carbonyl chloride under reflux in ethanol, followed by cyclization with glacial acetic acid/DMSO, can yield thienoazepine derivatives .
  • Optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to evaluate parameters like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error iterations and identifies optimal conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the azepine ring structure and substituent positions. Look for characteristic shifts: thiophene protons (~6.5–7.5 ppm) and ester carbonyl carbons (~160–170 ppm) .
  • Infrared Spectroscopy (IR) : Identify ester C=O stretches (~1700–1750 cm1^{-1}) and azepine N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+^+] at m/z 253.08 for C12H _{12}H _{15}NO2S_2S) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) elucidate the electronic structure or bioactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a narrow HOMO-LUMO gap may indicate potential as an electron donor in charge-transfer complexes .
  • Molecular Docking : Screen against target proteins (e.g., tyrosinase or kinase enzymes) to predict binding affinity. Align the azepine ring and ester group with active-site residues to hypothesize inhibitory mechanisms .

Q. What experimental and computational strategies resolve contradictions in synthetic yields or characterization data across studies?

  • Methodology :

  • Data Reconciliation : Compare reaction conditions (e.g., solvent, catalyst) from conflicting studies. For instance, DMSO may enhance cyclization efficiency vs. acetic acid, leading to higher yields .
  • Crystallographic Validation : Use SHELX programs (e.g., SHELXL) to resolve structural ambiguities. Refinement against high-resolution X-ray data can confirm bond lengths/angles and rule out stereochemical errors .

Q. How can reaction path search methods accelerate the discovery of novel derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Employ tools like the Artificial Force Induced Reaction (AFIR) method to map energetically feasible pathways for derivatization (e.g., substituting the ethyl ester with amides or heterocycles) .
  • High-Throughput Screening : Combine automated synthesis (e.g., flow chemistry) with rapid spectral analysis to test libraries of analogs for anti-tyrosinase or antimicrobial activity .

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